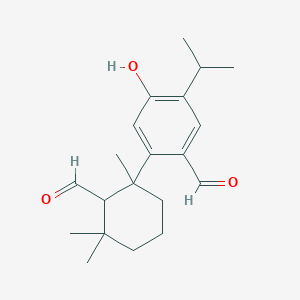

2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde

Description

Properties

CAS No. |

1072444-55-3 |

|---|---|

Molecular Formula |

C20H28O3 |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

2-[(1R,2R)-2-formyl-1,3,3-trimethylcyclohexyl]-4-hydroxy-5-propan-2-ylbenzaldehyde |

InChI |

InChI=1S/C20H28O3/c1-13(2)15-9-14(11-21)16(10-17(15)23)20(5)8-6-7-19(3,4)18(20)12-22/h9-13,18,23H,6-8H2,1-5H3/t18-,20+/m1/s1 |

InChI Key |

WFKAJHXRTWDPAT-QUCCMNQESA-N |

Isomeric SMILES |

CC(C)C1=C(C=C(C(=C1)C=O)[C@@]2(CCCC([C@H]2C=O)(C)C)C)O |

Canonical SMILES |

CC(C)C1=C(C=C(C(=C1)C=O)C2(CCCC(C2C=O)(C)C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Isolation and Structural Elucidation of 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde

This guide provides an in-depth, technically-grounded narrative on the isolation and complete structural characterization of the natural product, 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde. This molecule, a member of the seco-abietane diterpenoid class, presents a unique structural challenge that necessitates a multi-faceted analytical approach. This document is intended for researchers and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental decision.

Part 1: Sourcing and Isolation Strategy

Botanical Source Selection: A Chemo-Taxonomic Approach

The target molecule's structure is a significant clue to its origin. It is classified as a seco-abietane, a class of diterpenoids derived from the abietane skeleton.[1][2] Abietane diterpenoids are well-known constituents of plants in the Cupressaceae family.[3] Specifically, the bald cypress, Taxodium distichum, has been identified as a rich source of highly oxidized abietane and seco-abietane diterpenoids, making it a logical and promising candidate for sourcing our target compound.[4][5][6] The decision to target the cones of T. distichum is based on reports indicating they are a primary site of accumulation for these specialized metabolites.[4][6]

Extraction: Liberating the Target Compound

The primary objective of extraction is to efficiently remove the desired medium-polarity diterpenoids from the complex plant matrix while minimizing the co-extraction of highly polar (e.g., sugars, tannins) and non-polar (e.g., waxes, lipids) contaminants. A sequential solvent extraction strategy is optimal for this purpose.[7][8]

Experimental Protocol: Maceration and Liquid-Liquid Partitioning

-

Milling and Maceration: Air-dried cones of T. distichum are coarsely ground to increase the surface area for solvent penetration. The ground material is then macerated in 95% ethanol at room temperature for 72 hours, with the solvent being replaced every 24 hours. This process is repeated three times to ensure exhaustive extraction.

-

Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude ethanolic extract.

-

Solvent Partitioning: The crude extract is suspended in a 10% aqueous methanol solution and sequentially partitioned with n-hexane, followed by ethyl acetate. The rationale here is to first remove non-polar constituents into the n-hexane layer. Our target compound, with its phenolic hydroxyl group and two aldehyde moieties, is expected to have moderate polarity and will preferentially partition into the ethyl acetate layer.

-

Final Concentration: The ethyl acetate fraction is collected and dried over anhydrous sodium sulfate. The solvent is then removed in vacuo to yield the enriched crude extract for chromatographic purification.

Multi-Stage Chromatographic Purification

Purifying a single compound from a complex natural extract is rarely a one-step process. A tiered approach, moving from low-resolution, high-capacity techniques to high-resolution, lower-capacity techniques, is the most effective strategy.[9]

Workflow Diagram: From Crude Extract to Pure Compound

Caption: Overall workflow for the isolation of the target compound.

Step 1: Silica Gel Column Chromatography (CC) The ethyl acetate fraction is first subjected to open column chromatography on silica gel, a polar stationary phase.[10][11] This technique separates compounds based on their polarity; non-polar compounds elute first, followed by compounds of increasing polarity.

Protocol:

-

Column Packing: A glass column is packed with silica gel 60 (70-230 mesh) using a slurry method with n-hexane.

-

Sample Loading: The dried ethyl acetate extract is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the packed column.

-

Gradient Elution: The column is eluted with a solvent system of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (EtOAc).

-

Fraction Collection: Fractions of 20 mL are collected and monitored by Thin Layer Chromatography (TLC) using a mobile phase of Hexane:EtOAc (7:3) and visualized under UV light (254 nm) and with an anisaldehyde-sulfuric acid staining reagent. Fractions with similar TLC profiles are pooled. The target compound, containing two polar aldehyde groups and a hydroxyl group, is expected to elute in the mid-to-high polarity fractions.

Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC) The pooled fractions from CC that show promising TLC spots are further purified using preparative HPLC.[12][13] A reversed-phase C18 column is chosen, where separation is based on hydrophobicity—less polar compounds are retained longer. This is an orthogonal separation mechanism to the normal-phase silica gel column, which enhances purification efficacy.[14][15]

Protocol:

-

System: A preparative HPLC system equipped with a photodiode array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm particle size).

-

Method Development: Analytical HPLC is first used to develop an optimal separation method. A gradient of acetonitrile in water is tested to find the ideal retention time for the target peak.

-

Purification: Based on the analytical run, an isocratic mobile phase (e.g., 70% acetonitrile in water) is used for the preparative run to isolate the target compound. The eluent is monitored at the absorption maximum determined by the PDA detector.

-

Collection & Desalting: The peak corresponding to the target compound is collected. The acetonitrile is removed under reduced pressure, and the remaining aqueous solution is lyophilized to yield the pure, isolated compound as a white or pale yellow powder.

Part 2: Comprehensive Structure Elucidation

With the pure compound in hand, a suite of spectroscopic techniques is employed to piece together its molecular architecture. The logic is to first determine the basic building blocks (molecular formula, functional groups) and then assemble them using connectivity information from NMR.[16][17]

Foundational Spectroscopic Analysis

UV-Visible Spectroscopy UV-Vis spectroscopy provides information about electronic transitions within the molecule, specifically identifying the presence of chromophores.[18][19] The benzaldehyde moiety in the target structure contains a conjugated π-system.[20]

-

Expected Observation: An absorption maximum (λmax) in the range of 250-300 nm, characteristic of the π → π* transition of the substituted benzaldehyde chromophore.[21]

Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[22][23]

-

Expected Observations:

-

A broad absorption band around 3400-3200 cm⁻¹ , indicative of the O-H stretching vibration of the phenolic hydroxyl group.

-

Two distinct, sharp absorption bands in the region of 1725-1700 cm⁻¹ and 1685-1660 cm⁻¹ . The former corresponds to the C=O stretch of the aliphatic aldehyde on the cyclohexyl ring, and the latter to the C=O stretch of the aromatic aldehyde, which has a lower frequency due to conjugation.

-

Absorption bands around 2960-2850 cm⁻¹ for C-H stretching of the aliphatic (cyclohexyl and isopropyl) groups.

-

Bands in the 1600-1450 cm⁻¹ region, characteristic of C=C stretching within the aromatic ring.

-

High-Resolution Mass Spectrometry (HRMS) HRMS is the definitive technique for determining the elemental composition of a molecule.[24][25][26] Using a technique like Electrospray Ionization (ESI), we can obtain a highly accurate mass measurement.

-

Expected Result: An ion peak corresponding to the protonated molecule [M+H]⁺. For a molecular formula of C₂₀H₂₈O₃ , the calculated exact mass is 316.2038. HRMS should provide a measured mass that matches this value to within 5 ppm, confirming the molecular formula and a degree of unsaturation of 7.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules, providing detailed information about the carbon skeleton and the relative positions of atoms.[27][28] A combination of 1D and 2D NMR experiments is required to unambiguously assign the structure.[29][30]

Table 1: Predicted ¹H and ¹³C NMR Data for the Target Compound (in CDCl₃)

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | Key HMBC Correlations |

| Aromatic Ring | ||||

| 1' | ~130 | - | - | C-2', C-6', C-2 |

| 2' | ~158 | - | - | C-1', C-3', C-4', C-6' |

| 3' | ~115 | ~7.5 | d | C-1', C-5' |

| 4' | ~160 | - | - | C-2', C-3', C-5', C-6' |

| 5' | ~125 | - | - | C-1', C-3', C-4', C-7' |

| 6' | ~128 | ~7.8 | d | C-2', C-4', C-1' |

| CHO-Ar | ~192 | ~10.2 | s | C-2', C-3' |

| OH-4' | - | ~5.5 | s | C-3', C-4', C-5' |

| Isopropyl Group | ||||

| 7' | ~26 | ~3.2 | sept | C-4', C-5', C-6', C-8', C-9' |

| 8', 9' | ~22 | ~1.2 | d | C-7', C-5' |

| Cyclohexyl Moiety | ||||

| 1 | ~45 | ~2.5 | d | C-2, C-6, C-7, C-8, C-9 |

| 2 | ~55 | ~2.8 | d | C-1, C-3, C-CHO |

| 3 | ~35 | - | - | C-2, C-4, C-8, C-9 |

| 4 | ~38 | ~1.6 | m | C-3, C-5, C-6 |

| 5 | ~25 | ~1.4 | m | C-4, C-6 |

| 6 | ~40 | ~1.8 | m | C-1, C-5, C-7 |

| 7 | ~28 | ~1.1 | s | C-1, C-6 |

| 8 | ~22 | ~0.9 | s | C-3, C-4 |

| 9 | ~33 | ~1.0 | s | C-3, C-4 |

| CHO-Cyc | ~205 | ~9.5 | d | C-2, C-1 |

Analysis of NMR Data:

-

¹H NMR: The proton spectrum will show two distinct downfield singlets for the two aldehyde protons (~10.2 and ~9.5 ppm). The aromatic region will display two doublets, characteristic of an ortho-coupled system. A septet and a doublet will confirm the isopropyl group. The three sharp singlets in the upfield region correspond to the three methyl groups on the cyclohexyl ring.

-

¹³C NMR and DEPT-135: The carbon spectrum will show 20 distinct signals. The DEPT-135 experiment will differentiate them: 5 methyl (CH₃) signals, 3 methylene (CH₂) signals, 6 methine (CH) signals, and 6 quaternary (C) signals (including the two C=O carbons). The downfield signals (>190 ppm) confirm the two aldehyde carbons.

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks.[31][32] Key correlations would be observed between the aromatic protons, between the septet and doublet of the isopropyl group, and critically, establishing the connectivity of the protons around the cyclohexyl ring (H-1 with H-2 and H-6; H-4 with H-5, etc.).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to its directly attached carbon, allowing for the unambiguous assignment of the ¹³C signals for all protonated carbons.[31][32]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment for assembling the complete structure by identifying 2- and 3-bond correlations between protons and carbons.[31][33]

Diagram of Key HMBC Correlations:

A proper chemical structure drawing would replace the placeholder image in a real application. The DOT script above illustrates the concept of mapping correlations. Caption: Key HMBC correlations confirming the molecular structure.

The Decisive Correlation: The most critical HMBC correlation for confirming the connection between the two rings is the cross-peak between the aliphatic proton H-1 on the cyclohexyl ring and the aromatic carbon C-2'. This three-bond correlation unambiguously establishes the C-1 to C-2' linkage, completing the carbon skeleton.

-

Stereochemistry (NOESY/ROESY): The relative stereochemistry at C-1 and C-2 is crucial. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would reveal through-space correlations. For the (1R, 2R) configuration, a strong NOE correlation would be expected between H-1 and the protons of one of the gem-dimethyl groups at C-3, while an NOE between H-2 and the axial methyl group at C-1 would also be expected, confirming their relative spatial arrangement.

Conclusion

The isolation and structural elucidation of this compound is a systematic process that relies on a logical progression of phytochemical and spectroscopic techniques. By combining chemo-taxonomic reasoning for sourcing, multi-stage chromatography for purification, and a comprehensive suite of spectroscopic methods (HRMS, FTIR, UV-Vis, and extensive 1D/2D NMR), the absolute structure of this complex natural product can be determined with high confidence. The causality-driven workflow described herein serves as a robust template for the characterization of novel natural products in drug discovery and development.

References

- 1. Abietane - Wikipedia [en.wikipedia.org]

- 2. New Dimeric and seco-Abietane Diterpenoids from Salvia wardii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarworks.sfasu.edu [scholarworks.sfasu.edu]

- 4. Antileishmanial and Cytotoxic Activity of Some Highly Oxidized Abietane Diterpenoids from the Bald Cypress, Taxodium distichum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gcm.edu.pk [gcm.edu.pk]

- 9. scispace.com [scispace.com]

- 10. column-chromatography.com [column-chromatography.com]

- 11. Column chromatography - Wikipedia [en.wikipedia.org]

- 12. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]

- 13. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. labcompare.com [labcompare.com]

- 15. Preparative HPLC | Teledyne LABS [teledynelabs.com]

- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 17. researchgate.net [researchgate.net]

- 18. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 19. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

- 20. utsc.utoronto.ca [utsc.utoronto.ca]

- 21. m.youtube.com [m.youtube.com]

- 22. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]

- 23. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 24. chromatographyonline.com [chromatographyonline.com]

- 25. mdpi.com [mdpi.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Molecules | Special Issue : NMR Spectroscopy in Natural Product Structure Elucidation [mdpi.com]

- 28. Review on NMR as a tool to analyse natural products extract directly: Molecular structure elucidation and biological activity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. books.rsc.org [books.rsc.org]

- 30. 2D NMR Spectroscopy | PPTX [slideshare.net]

- 31. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 32. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 33. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde

Introduction

2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde is a complex bicyclic dialdehyde recognized as a natural product. Its intricate structure, featuring a stereochemically rich trimethylcyclohexyl ring appended to a substituted benzaldehyde, presents a compelling case for detailed spectroscopic analysis. Such analyses are fundamental in drug discovery and natural product chemistry for structure verification, purity assessment, and understanding structure-activity relationships.

This guide provides a comprehensive, in-depth framework for the spectroscopic characterization of this target molecule. Due to the absence of publicly available experimental spectra for this specific compound, this document serves as a predictive and instructional tool. It is designed for researchers, scientists, and drug development professionals, offering a robust methodology grounded in first principles of spectroscopy and comparative data from analogous structures. We will dissect the molecule's constituent parts, predict its spectral signatures across various techniques, and provide field-proven protocols for data acquisition.

Molecular Structure and Analysis

To effectively predict and interpret the spectroscopic data, the molecule is first deconstructed into its primary structural motifs:

-

Aromatic Moiety: A 4-hydroxy-5-isopropylbenzaldehyde core.

-

Aliphatic Moiety: A (1R,2R)-2-formyl-1,3,3-trimethylcyclohexyl system.

The combination of these units, with their distinct electronic and steric environments, dictates the overall spectral output.

Caption: Numbered structure of the target molecule.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is paramount for elucidating the connectivity and stereochemistry of organic molecules. The predicted spectrum of the target compound will exhibit distinct regions for aromatic, aldehydic, aliphatic, and hydroxyl protons.

Causality Behind Predictions:

-

Aromatic Protons: The electronic nature of the substituents (electron-withdrawing aldehyde, electron-donating hydroxyl and alkyl groups) dictates the chemical shifts of the aromatic protons. Protons ortho and para to the aldehyde group will be deshielded (shifted downfield).

-

Aldehydic Protons: Aldehyde protons are highly deshielded due to the anisotropy of the carbonyl group and typically appear in the 9-10 ppm region. The two distinct aldehyde groups will have slightly different chemical shifts.

-

Aliphatic Protons: The chemical shifts of the cyclohexyl protons are influenced by their stereochemical environment (axial vs. equatorial) and proximity to substituents.

-

Isopropyl Group: This group will show a characteristic septet for the methine proton and a doublet for the two equivalent methyl groups.[1]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.1 | s | 1H | Ar-CH O | Aldehyde proton on the aromatic ring, deshielded. |

| ~9.8 | d | 1H | Cy-CH O | Aldehyde proton on the cyclohexyl ring, coupled to adjacent C-H. |

| ~7.6 | s | 1H | Ar-H | Aromatic proton ortho to the aldehyde group. |

| ~6.9 | s | 1H | Ar-H | Aromatic proton ortho to the hydroxyl group. |

| ~5.5 | s (broad) | 1H | OH | Phenolic proton, broad due to exchange. |

| ~3.2 | septet | 1H | CH (CH₃)₂ | Isopropyl methine proton. |

| ~2.5-1.2 | m | 7H | Cyclohexyl-H | Complex multiplet for the seven aliphatic protons on the cyclohexane ring. |

| ~1.25 | d | 6H | CH(C H₃)₂ | Isopropyl methyl protons. |

| ~1.1 | s | 3H | Cyclohexyl-CH ₃ | Singlet for one of the gem-dimethyl groups. |

| ~1.0 | s | 3H | Cyclohexyl-CH ₃ | Singlet for the other gem-dimethyl group. |

| ~0.9 | s | 3H | Cyclohexyl-CH ₃ | Singlet for the methyl group at C1. |

Note: "s" denotes singlet, "d" doublet, "septet" septet, and "m" multiplet. Predictions are based on standard chemical shift tables and data for analogous structures like 4-isopropylbenzaldehyde and 4-hydroxybenzaldehyde.[1][2][3]

Predicted ¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Causality Behind Predictions:

-

Carbonyl Carbons: These are the most deshielded carbons, typically appearing above 190 ppm.[4]

-

Aromatic Carbons: Aromatic carbons resonate between 110-160 ppm. Carbons attached to oxygen (C-OH) are shifted downfield, while carbons ortho and para to the electron-withdrawing aldehyde group are also deshielded. The effect of substituents on the chemical shifts of aromatic carbons has been well-documented.[5]

-

Aliphatic Carbons: Saturated carbons of the cyclohexane ring and its substituents will appear in the upfield region (10-60 ppm).

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~195 | Ar-C HO | Aromatic aldehyde carbonyl. |

| ~192 | Cy-C HO | Aliphatic aldehyde carbonyl. |

| ~160 | C -OH | Aromatic carbon attached to the hydroxyl group. |

| ~140-120 | Aromatic C | Four other sp² carbons of the benzene ring. |

| ~60-20 | Cyclohexyl C | Six sp³ carbons of the cyclohexane ring and the isopropyl methine. |

| ~30-15 | Methyl C | Five methyl carbons (three on cyclohexane, two from isopropyl). |

Predictions are based on data for compounds like 4-hydroxybenzaldehyde and general substituent effects.[6][7]

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Causality Behind Predictions:

-

O-H Stretch: The phenolic hydroxyl group will exhibit a broad absorption band due to hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

-

C=O Stretch: The two carbonyl groups will show strong, sharp absorptions. The aromatic aldehyde carbonyl will be at a slightly lower frequency than the aliphatic one due to conjugation.

-

C=C Stretches: Aromatic ring vibrations appear in the 1600-1450 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad, Medium | O-H stretch (phenolic) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Strong | Aliphatic C-H stretch |

| 2830-2810, 2730-2710 | Medium, Sharp | Aldehyde C-H stretch (Fermi doublet) |

| ~1705 | Strong, Sharp | Aliphatic C=O stretch |

| ~1685 | Strong, Sharp | Aromatic C=O stretch (conjugated) |

| 1600, 1580, 1470 | Medium-Strong | Aromatic C=C stretches |

Predictions are based on IR spectra of related compounds like p-hydroxybenzaldehyde.[8][9][10][11]

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray Ionization (ESI) is a soft ionization technique suitable for this polar molecule.

Causality Behind Predictions:

-

Molecular Ion: In positive-ion mode ESI, the molecule is expected to be observed as the protonated species [M+H]⁺ or as an adduct with sodium [M+Na]⁺.

-

Fragmentation: Collision-induced dissociation (CID) of the molecular ion would likely lead to the cleavage of the bond between the aromatic and cyclohexyl rings, or loss of the formyl groups.

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Assignment | Rationale |

| 331.222 | [M+H]⁺ | Protonated molecular ion (Calculated for C₂₀H₂₉O₃⁺) |

| 353.204 | [M+Na]⁺ | Sodium adduct of the molecular ion (Calculated for C₂₀H₂₈O₃Na⁺) |

| 301.196 | [M-CHO]⁺ | Loss of a formyl radical. |

| 149.096 | [C₁₀H₁₃O]⁺ | Fragment corresponding to the protonated 4-hydroxy-5-isopropylbenzaldehyde moiety after cleavage. |

Accurate mass predictions are crucial for confirming the elemental composition.

Experimental Protocols & Workflows

To obtain high-quality, reliable data, adherence to standardized protocols is essential. The following sections detail the methodologies for acquiring the spectroscopic data discussed above.

Diagram: General Spectroscopic Analysis Workflow

Caption: A streamlined workflow for comprehensive spectroscopic analysis.

Protocol 1: NMR Sample Preparation and Acquisition

This protocol ensures a high-quality sample for obtaining high-resolution NMR spectra.[12][13][14][15]

-

Sample Weighing: Accurately weigh 5-10 mg of the purified compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing an internal standard (e.g., 0.03% Tetramethylsilane, TMS).

-

Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. The solution must be free of any particulate matter.

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any remaining microparticles, carefully transfer the solution into a clean, high-quality 5 mm NMR tube.[16]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

-

Instrument Setup: Insert the sample into the spectrometer. The instrument software will perform locking (stabilizing the magnetic field using the deuterium signal) and shimming (optimizing magnetic field homogeneity).

-

Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, spectral width) and acquire the ¹H and ¹³C NMR spectra.

Protocol 2: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique requiring minimal sample preparation.[17][18][19][20]

-

Crystal Cleaning: Clean the ATR crystal (typically diamond) with a soft tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.

-

Background Scan: Run a background scan without any sample on the crystal. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.[19]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Lower the pressure arm to ensure firm and uniform contact between the sample and the crystal. This is critical for obtaining a high-quality spectrum.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, thoroughly clean the sample off the crystal using the procedure in step 1.

Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol is designed for obtaining accurate mass data for polar organic compounds.[21][22][23][24]

-

Stock Solution Preparation: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Working Solution Preparation: Take a small aliquot (e.g., 10 µL) of the stock solution and dilute it with 1 mL of an ESI-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of ~1-10 µM. Overly concentrated samples can cause signal suppression and contaminate the instrument.[21][22]

-

Filtration: If any precipitate is observed, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the ESI needle.

-

Sample Submission: Place the filtered solution in a 2 mL mass spectrometry vial.

-

Acquisition: The sample is infused into the mass spectrometer. Data is typically acquired in positive ion mode over a relevant m/z range (e.g., 100-500 Da). High-resolution data allows for the determination of the elemental formula.

-

Tandem MS (MS/MS): To study fragmentation, the previously identified molecular ion (e.g., m/z 331.2) is selected and subjected to collision-induced dissociation (CID) to generate a product ion spectrum.[23]

Conclusion

This guide provides a predictive but comprehensive spectroscopic profile for this compound. By leveraging foundational spectroscopic principles and data from analogous structures, we have established a reliable framework for the identification and structural verification of this complex natural product. The detailed experimental protocols included herein offer a self-validating system for researchers to acquire high-quality data, ensuring both accuracy and reproducibility in their scientific endeavors. This integrated approach of predictive analysis and practical methodology serves as a robust blueprint for the characterization of novel chemical entities in the field of drug discovery and beyond.

References

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

University of Ottawa. (n.d.). How to make an NMR sample. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

-

Rutgers University-Newark. (n.d.). Electrospray Ionization (ESI) Instructions. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). 4-Hydroxy-5-isopropyl-3-methylbenzaldehyde. Retrieved from [Link]

-

Edubirdie. (n.d.). FTIR-ATR | Study Guide. Retrieved from [Link]

-

Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 589. Retrieved from [Link]

-

Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. Retrieved from [Link]

-

Laskin, J., Laskin, A., & Nizkorodov, S. A. (2018). An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. Analytical Methods, 10(23), 2655-2667. Retrieved from [Link]

-

University of Toronto Scarborough. (2020, October). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). Retrieved from [Link]

-

Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

-

Organic Spectroscopy International. (2014, November 22). Cuminaldehyde or 4-isopropylbenzaldehyde, Spectral data. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-hydroxy-. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

University of Washington. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Hydroxy-benzaldehyde - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-hydroxy-. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Isopropyl-benzaldehyde. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Isopropyl-benzaldehyde - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

University of Mississippi. (2020, May 9). 13C NMR Substituent Effects on para-Substituted Tolans. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy-5-isopropyl-2-methylbenzaldehyde. Retrieved from [Link]

-

Chegg. (2017, March 29). I want just complete the table 1H-NMR spectrum of 4-isopropyl benzaldehyde. Retrieved from [Link]

-

Filo. (2025, January 11). I want to just complete the table 1H NMR spectrum of 4 isopropyl benzalde... Retrieved from [Link]

-

ResearchGate. (n.d.). Spirocyclic Motifs in Natural Products. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. Retrieved from [Link]

-

ResearchGate. (n.d.). IR Spectrum for p-hydroxy benzaldehyde. Retrieved from [Link]

-

MassBank. (2008, October 21). 4-isopropylbenzaldehyde. Retrieved from [Link]

-

COCONUT. (2024, May 17). 5-bromo-4-chloro-2-hydroxy-4-methyl-cyclohexyl]-2,6,6-trimethyl-tetrahydropyran-3-yl] acetate. Retrieved from [Link]

-

COCONUT. (2024, May 17). 6-methyltricyclo[4.4.0.0^{1,5}]deca-2,9-diene. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2,4-Trimethylcyclohexane - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2025, December 5). Substituent effects of theN,N-dimethyl- sulfamoyl group on the1H and13C NMR spectra of positional isomers of quinolines. Retrieved from [Link]

-

PubMed Central. (n.d.). Spirocyclic Motifs in Natural Products. Retrieved from [Link]

Sources

- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: Cuminaldehyde or 4-isopropylbenzaldehyde, Spectral data [orgspectroscopyint.blogspot.com]

- 2. 4-Hydroxybenzaldehyde(123-08-0) 1H NMR [m.chemicalbook.com]

- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. egrove.olemiss.edu [egrove.olemiss.edu]

- 6. 4-Hydroxybenzaldehyde(123-08-0) 13C NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Benzaldehyde, 4-hydroxy- [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. 4-Hydroxybenzaldehyde(123-08-0) IR Spectrum [m.chemicalbook.com]

- 12. scribd.com [scribd.com]

- 13. ocw.mit.edu [ocw.mit.edu]

- 14. publish.uwo.ca [publish.uwo.ca]

- 15. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 16. How to make an NMR sample [chem.ch.huji.ac.il]

- 17. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. utsc.utoronto.ca [utsc.utoronto.ca]

- 20. mt.com [mt.com]

- 21. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 22. Rutgers_MS_Home [react.rutgers.edu]

- 23. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Assignment of 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde

This technical guide provides a comprehensive walkthrough of the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of the novel bicyclic dialdehyde, 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde. The elucidation of such complex molecular architectures is paramount in fields ranging from natural product synthesis to drug discovery. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of NMR spectroscopy.

Herein, we will not only present the assigned chemical shifts but also delve into the causal logic behind the experimental choices and the interpretation of the spectral data. The protocols and analyses described are designed to be self-validating, reflecting best practices in structural elucidation.

The Strategic Approach to Structural Elucidation via NMR

The unequivocal assignment of every proton and carbon signal in a molecule of this complexity requires a multi-dimensional approach. While 1D ¹H and ¹³C NMR provide the foundational data, they are often insufficient to resolve all ambiguities, especially in regions with significant signal overlap. Therefore, a suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), is essential.[1][2][3][4] These techniques allow us to piece together the molecular puzzle by establishing through-bond connectivities between nuclei.

Experimental Protocols: A Self-Validating Workflow

The following protocols outline a robust workflow for acquiring the necessary NMR data. The choice of solvent and concentration is critical for obtaining high-quality spectra. For this molecule, deuterated chloroform (CDCl₃) is a suitable solvent, offering good solubility and a clean spectral window.

Sample Preparation

A sample concentration of 10-20 mg/mL in CDCl₃ is recommended for optimal signal-to-noise ratio in both 1D and 2D experiments.[2]

1D NMR Data Acquisition

-

¹H NMR: A standard proton experiment is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width covering the expected chemical shift range (typically 0-12 ppm) and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled carbon experiment is performed. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

2D NMR Data Acquisition: A Coordinated Approach

The following 2D experiments are crucial for the complete assignment.[1][2][5]

-

¹H-¹H COSY: This experiment identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing out spin systems within the molecule, such as the cyclohexyl ring protons and the isopropyl group.[3][4]

-

¹H-¹³C HSQC: This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of protonated carbons.[1][4][6]

-

¹H-¹³C HMBC: This experiment reveals correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds). This is particularly powerful for identifying quaternary carbons and for piecing together different fragments of the molecule.[1][2][4]

Predicted ¹H and ¹³C NMR Data and In-depth Assignment

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |

| H-7' | ~10.2 | s | - | Aldehydic proton on the aromatic ring, deshielded by the aromatic ring current and the carbonyl group.[7] |

| H-7 | ~9.8 | d | ~2.5 | Aldehydic proton on the cyclohexyl ring, deshielded by the carbonyl group. |

| H-6' | ~7.5 | s | - | Aromatic proton ortho to the aldehyde and meta to the hydroxyl group. |

| H-3' | ~7.0 | s | - | Aromatic proton meta to the aldehyde and ortho to the hydroxyl group. |

| OH-4' | ~5.5 | s | - | Phenolic hydroxyl proton, chemical shift can be variable and concentration-dependent. |

| H-8' | ~3.3 | sept | ~7.0 | Methine proton of the isopropyl group, split by the six methyl protons.[7] |

| H-2 | ~2.8 | d | ~2.5 | Proton on the cyclohexyl ring adjacent to the formyl group. |

| H-1 | ~2.5 | m | - | Proton on the cyclohexyl ring at the junction with the aromatic ring. |

| H-4a | ~1.8 | m | - | Axial proton on the cyclohexyl ring. |

| H-6a | ~1.7 | m | - | Axial proton on the cyclohexyl ring. |

| H-5a | ~1.6 | m | - | Axial proton on the cyclohexyl ring. |

| H-4e | ~1.4 | m | - | Equatorial proton on the cyclohexyl ring. |

| H-6e | ~1.3 | m | - | Equatorial proton on the cyclohexyl ring. |

| H-9' | ~1.25 | d | ~7.0 | Methyl protons of the isopropyl group.[7] |

| H-10' | ~1.25 | d | ~7.0 | Methyl protons of the isopropyl group.[7] |

| H-5e | ~1.2 | m | - | Equatorial proton on the cyclohexyl ring. |

| H-10 | ~1.1 | s | - | Methyl protons on the cyclohexyl ring. |

| H-8 | ~1.0 | s | - | Methyl protons on the cyclohexyl ring. |

| H-9 | ~0.9 | s | - | Methyl protons on the cyclohexyl ring. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted δ (ppm) | DEPT | Assignment Rationale |

| C-7 | ~205 | CH | Aldehydic carbonyl carbon on the cyclohexyl ring. |

| C-7' | ~192 | CH | Aldehydic carbonyl carbon on the aromatic ring.[8] |

| C-4' | ~155 | C | Aromatic carbon bearing the hydroxyl group. |

| C-2' | ~140 | C | Aromatic carbon attached to the cyclohexyl ring. |

| C-5' | ~138 | C | Aromatic carbon bearing the isopropyl group. |

| C-1' | ~135 | C | Aromatic carbon bearing the aldehyde group. |

| C-6' | ~130 | CH | Aromatic methine carbon. |

| C-3' | ~118 | CH | Aromatic methine carbon. |

| C-2 | ~60 | CH | Cyclohexyl carbon bearing the formyl group. |

| C-1 | ~50 | CH | Cyclohexyl carbon attached to the aromatic ring. |

| C-3 | ~45 | C | Quaternary carbon on the cyclohexyl ring. |

| C-5 | ~40 | CH₂ | Methylene carbon on the cyclohexyl ring. |

| C-8' | ~34 | CH | Methine carbon of the isopropyl group.[8] |

| C-9 | ~33 | CH₃ | Methyl carbon on the cyclohexyl ring. |

| C-8 | ~30 | CH₃ | Methyl carbon on the cyclohexyl ring. |

| C-4 | ~28 | CH₂ | Methylene carbon on the cyclohexyl ring. |

| C-10 | ~25 | CH₃ | Methyl carbon on the cyclohexyl ring. |

| C-9' | ~23 | CH₃ | Methyl carbon of the isopropyl group.[8] |

| C-10' | ~23 | CH₃ | Methyl carbon of the isopropyl group.[8] |

| C-6 | ~22 | CH₂ | Methylene carbon on the cyclohexyl ring. |

Visualizing the Connectivity: 2D NMR Correlation Analysis

The following diagrams illustrate the key correlations that would be observed in the 2D NMR spectra, confirming the assignments presented above.

Molecular Structure with Numbering

Caption: Molecular structure with atom numbering.

Key HMBC Correlations for Structural Confirmation

Caption: Key HMBC correlations for structural elucidation.

The HMBC experiment is the cornerstone for connecting the different parts of the molecule. For instance, the correlation between the cyclohexyl proton H-1 and the aromatic carbons C-1', C-2', and C-6' would unequivocally establish the connectivity between the two ring systems. Similarly, correlations from the aldehydic proton H-7' to C-1' and C-2' would confirm its position on the aromatic ring.

Conclusion

This technical guide has provided a detailed, step-by-step methodology for the complete ¹H and ¹³C NMR assignment of this compound. By employing a combination of 1D and 2D NMR techniques, and by leveraging established principles of chemical shifts and coupling constants, a full and unambiguous structural elucidation can be achieved. The predicted data and the outlined correlational analyses provide a robust framework for any researcher encountering this or structurally related molecules.

References

- Abraham, R. J., et al. (2002). Proton Chemical Shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect of the carbonyl group. Magnetic Resonance in Chemistry.

-

The Royal Society of Chemistry. (2012). Supplementary Information. [Link]

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information. [Link]

- Szmuszkovicz, J., & Skaletzky, L. L. (1967). A NuclearMagnetic Resonance Study of the Cyclohexane Ring Conformation in Selectively Deuterated Cis Isomers of 2-piperidino-a-(p-methoxyphenyl)cyclohexanemethanol. Journal of the American Chemical Society.

-

EPFL. 2D NMR. [Link]

-

Organic Spectroscopy International. Cuminaldehyde or 4-isopropylbenzaldehyde, Spectral data. [Link]

-

Bruker. Basic 2D NMR experiments. [Link]

-

SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Chemistry LibreTexts. (2021). 12.2: Spectroscopic Properties of Cyclohexanes. [Link]

-

YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

-

SpectraBase. 4-Isopropyl-benzaldehyde - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubChem. Cuminaldehyde. [Link]

-

University of Potsdam. Chemical shifts. [Link]

-

National Institutes of Health. (2017). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. [Link]

-

Semantic Scholar. (2025). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezi. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170). [Link]

-

National Institutes of Health. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. [Link]

-

The Royal Society of Chemistry. (2015). Supplementary Information. [Link]

-

PubChem. 2-[(1S,2S)-2-formyl-1,3,3-trimethylcyclohexyl]-4-methoxy-5-propan-2-ylbenzaldehyde. [Link]

- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

-

ResearchGate. (2007). Example of 1 H, 13 C HSQC spectra and assignment of the signals to.... [Link]

-

NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]

-

ResearchGate. (2025). Synthesis and 1H and 13C NMR spectral study of some r(2),c(4)-bis(isopropylcarbonyl)-c(5)-hydroxy-t(5)-methyl-t(3)-substituted phenyl, cyclohexanones and their oximes. [Link]

-

MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Medicines for All Institute. (2020). Synthesis of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate. [Link]

-

PubChem. (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate. [Link]

-

PubMed. (2024). RIFM fragrance ingredient safety assessment, 4-(isopropyl)cyclohexyl propionate, CAS Registry Number 63449-95-6. [Link]

-

PubChem. (1R,2S,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol. [Link]

Sources

- 1. epfl.ch [epfl.ch]

- 2. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 3. emerypharma.com [emerypharma.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chemistry.uoc.gr [chemistry.uoc.gr]

- 6. researchgate.net [researchgate.net]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: Cuminaldehyde or 4-isopropylbenzaldehyde, Spectral data [orgspectroscopyint.blogspot.com]

- 8. rsc.org [rsc.org]

High-resolution mass spectrometry (HRMS) of 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde

An In-Depth Technical Guide to the High-Resolution Mass Spectrometry (HRMS) of 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde

Executive Summary

This guide provides a comprehensive technical framework for the analysis of this compound using High-Resolution Mass Spectrometry (HRMS). Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach. We will cover the foundational principles of HRMS, detailed analyte characteristics, a complete experimental workflow from sample preparation to data interpretation, and a predictive analysis of the compound's fragmentation behavior. The methodologies described herein are grounded in established scientific principles to provide an authoritative and reproducible guide for the structural elucidation and confirmation of this complex bicyclic aldehyde.

The Power of Precision: Understanding HRMS in Complex Molecule Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for determining the elemental composition of a molecule by measuring its mass with extremely high accuracy and precision.[1][2][3] Unlike nominal mass instruments which provide integer masses, HRMS instruments can measure mass-to-charge ratios (m/z) to several decimal places.[4] This capability allows for the confident determination of a unique molecular formula, as even molecules with the same nominal mass will have distinct exact masses due to the mass defects of their constituent atoms.[2][4]

For a multifaceted molecule like this compound, with its numerous carbon, hydrogen, and oxygen atoms, HRMS is not merely advantageous; it is essential. It provides the resolving power needed to distinguish the target analyte from potential isobaric interferences in complex matrices and the mass accuracy required to confirm its elemental formula unambiguously.[2]

Modern HRMS is dominated by two primary types of mass analyzers:

-

Orbitrap™ Mass Analyzers: These instruments trap ions in an electrostatic field and measure the frequency of their orbital motion, which is related to their m/z ratio.[5][6][7] Using Fourier Transform (FT) algorithms, these frequencies are converted into a high-resolution mass spectrum.[6][7] Orbitrap systems are renowned for their exceptional mass accuracy (<5 ppm) and high resolving power.[5][8]

-

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometers: This hybrid instrument combines the selectivity of a quadrupole mass filter with the high speed and mass accuracy of a time-of-flight analyzer.[9][10][11] Q-TOF systems are highly versatile, offering robust performance for both qualitative and quantitative experiments.[9][12]

This guide will focus on a methodology applicable to either platform, leveraging their shared strengths in accurate mass measurement for both the intact precursor ion and its fragments.

Analyte Profile: this compound

A thorough understanding of the analyte's chemical properties is the foundation of any successful analytical method. The structure contains several key features that dictate its behavior in a mass spectrometer: two aldehyde moieties, a phenolic hydroxyl group, a bulky trimethylcyclohexyl group, and an aromatic ring.

| Property | Value |

| Molecular Formula | C₂₀H₂₈O₃ |

| Average Mass | 316.43 g/mol |

| Monoisotopic (Exact) Mass | 316.203845 Da |

| Key Functional Groups | Aromatic Aldehyde, Aliphatic Aldehyde, Phenolic Hydroxyl, Cyclohexyl Ring |

| Predicted Ionization | Prone to protonation [M+H]⁺ under acidic ESI conditions due to the carbonyl oxygens and hydroxyl group. |

A Validated Experimental Design for HRMS Analysis

Sample Preparation Protocol

Sample purity is paramount for reliable HRMS analysis.[13] Contaminants such as salts or polymers can suppress the analyte's ionization and interfere with the measurement.[13]

Step-by-Step Protocol:

-

Initial Purity Check: Ensure the sample is of high purity, as verified by NMR or a preliminary low-resolution MS analysis.[13]

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of the solid compound and dissolve it in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Working Solution Preparation: Create a working solution with a concentration of approximately 1-10 µg/mL by diluting the stock solution with the mobile phase to be used for the LC-HRMS analysis.

-

Acidification: To promote efficient protonation for positive-ion mode electrospray ionization (ESI), add formic acid to the final working solution to a final concentration of 0.1% (v/v).[13]

-

Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the LC system.

Causality: The choice of methanol or acetonitrile is based on their compatibility with reversed-phase chromatography and their ability to effectively solvate the analyte.[13] The addition of formic acid provides a source of protons (H⁺), ensuring the analyte is predominantly observed as the [M+H]⁺ ion, which simplifies the resulting mass spectrum.[13]

Liquid Chromatography-HRMS (LC-HRMS) Methodology

Coupling liquid chromatography with HRMS allows for the separation of the analyte from isomers and impurities prior to mass analysis, reducing matrix effects and increasing confidence in identification.[14]

| LC Parameter | Recommended Setting | Rationale |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides excellent retention and separation for moderately nonpolar organic molecules. |

| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for reversed-phase chromatography. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase. |

| Gradient | 5% to 95% B over 10 minutes, hold for 2 minutes | A generic gradient suitable for eluting a wide range of small molecules. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column to ensure sharp chromatographic peaks. |

| Column Temperature | 40 °C | Improves peak shape and run-to-run reproducibility. |

| Injection Volume | 5 µL | A typical volume to avoid overloading the column while ensuring sufficient signal. |

| HRMS Parameter | Recommended Setting | Rationale |

| Ionization Source | Electrospray Ionization (ESI) | Ideal "soft" ionization technique for polar and semi-polar small molecules, minimizing in-source fragmentation.[15] |

| Ionization Mode | Positive | To detect the protonated molecule [M+H]⁺. |

| Mass Analyzer | Orbitrap or Q-TOF | To achieve the required mass accuracy (<5 ppm) and resolution (>60,000 FWHM).[16] |

| Scan Mode | Full Scan MS followed by data-dependent MS/MS (dd-MS²) | To acquire both the accurate mass of the precursor ion and its fragmentation data in a single run.[16] |

| Full Scan Range | m/z 100-650 | A range that comfortably includes the target ion (m/z 317.21). |

| Precursor Ion for MS² | m/z 317.21 | The calculated m/z for the protonated molecule, [C₂₀H₂₉O₃]⁺. |

| Fragmentation Technique | Collision-Induced Dissociation (CID) / Higher-Energy Collisional Dissociation (HCD) | The most common technique for fragmenting small molecules by colliding them with an inert gas (N₂ or Ar).[17][18] |

| Collision Energy | Stepped (e.g., 15, 30, 45 eV) or a ramped setting | Using multiple collision energies ensures a wide range of fragments are generated, from simple losses to more complex cleavages. |

Visualization of the Analytical Workflow

The diagram below outlines the comprehensive workflow from sample receipt to final structural confirmation.

Caption: Overall experimental workflow for HRMS analysis.

Data Interpretation: From Accurate Mass to Structural Confirmation

Full Scan Analysis: Confirming the Elemental Composition

The first step in data analysis is to confirm the presence of the protonated molecule, [M+H]⁺. Using the instrument's software, an extracted ion chromatogram (XIC) should be generated for the theoretical m/z of [C₂₀H₂₉O₃]⁺, which is 317.21112. The mass spectrum corresponding to this chromatographic peak should show a measured m/z value that aligns with the theoretical value within a very narrow tolerance.

| Ion | Theoretical m/z | Observed m/z (Example) | Mass Error (ppm) |

| [C₂₀H₂₉O₃]⁺ | 317.21112 | 317.21098 | -0.44 |

A mass error of less than 5 ppm provides strong evidence for the proposed elemental formula, C₂₀H₂₈O₃.[13]

Tandem MS (MS/MS) Analysis: Deconstructing the Molecule

While accurate mass confirms the "what" (elemental formula), MS/MS fragmentation analysis reveals the "how" (the structural arrangement of those atoms). By selecting the precursor ion (m/z 317.21) and subjecting it to collision-induced dissociation (CID), we can generate structurally significant fragment ions.[17][19]

Aldehydes and ketones are known to undergo characteristic fragmentation patterns, including α-cleavage and McLafferty rearrangements.[20][21] The presence of a bulky cyclohexyl group and an aromatic ring provides predictable points of cleavage.

Predicted Fragmentation Pathways:

-

Neutral Loss of Water: The protonated molecule can easily lose a molecule of water (H₂O, 18.01056 Da) from the phenolic hydroxyl group, resulting in a fragment at m/z 299.20056 .

-

Benzylic Cleavage: The bond between the aromatic ring and the cyclohexyl ring is a likely point of cleavage. This would result in two primary fragments, depending on where the charge is retained.

-

Retention on the aromatic portion: [C₁₀H₁₁O₂]⁺ at m/z 163.07536 .

-

Retention on the cyclohexyl portion: [C₁₀H₁₇O]⁺ at m/z 153.12739 .

-

-

α-Cleavage at Aldehydes: Cleavage adjacent to a carbonyl group is a common pathway.[22][23] Loss of a hydrogen radical from the aromatic aldehyde is possible, leading to a fragment at m/z 315.19562 . However, cleavage of larger groups is often more favorable.

-

Cleavage within the Cyclohexyl Ring: The substituted cyclohexyl ring can undergo ring-opening and subsequent fragmentation, leading to a series of smaller ions.

Caption: Predicted fragmentation pathway of the protonated molecule.

Data Analysis Logic

The final structural confirmation is a synthesis of all collected data points. The logic follows a hierarchical and self-validating path.

Sources

- 1. measurlabs.com [measurlabs.com]

- 2. fiveable.me [fiveable.me]

- 3. infinitalab.com [infinitalab.com]

- 4. bioanalysis-zone.com [bioanalysis-zone.com]

- 5. Orbitrap mass analyzer--overview and applications in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ekracargo.com [ekracargo.com]

- 7. phys.libretexts.org [phys.libretexts.org]

- 8. superchemistryclasses.com [superchemistryclasses.com]

- 9. labcompare.com [labcompare.com]

- 10. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advanced Quadrupole Time-of-Flight LC-MS/MS | SHIMADZU [ssi.shimadzu.com]

- 12. Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab - Persee [pgeneral.com]

- 13. utoledo.edu [utoledo.edu]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. Fundamental Principles of High-Resolution Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]

- 16. Validation of a non-targeted method devoted to identification and quantitation of toxicologically relevant compounds in plasma with HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 18. longdom.org [longdom.org]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 21. GCMS Section 6.11.4 [people.whitman.edu]

- 22. archive.nptel.ac.in [archive.nptel.ac.in]

- 23. Mass fragmentation of Carbonyl compounds(spectral analysis) | PPTX [slideshare.net]

Biosynthetic pathway of 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde

A Technical Guide to the Proposed Biosynthetic Pathway of a Seco-Abietane Diterpenoid

Topic: A Proposed Biosynthetic Pathway for 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Executive Summary

The compound this compound is not a widely characterized natural product with a formally elucidated biosynthetic pathway in published literature. However, its chemical architecture strongly suggests it belongs to the seco-abietane class of diterpenoids. Its structure is highly analogous to the known natural product 12-Methoxy-6,7-secoabieta-8,11,13-triene-6,7-dial, which has been identified in Cryptomeria japonica.[1] This guide, therefore, puts forth a scientifically grounded, hypothetical biosynthetic pathway for the target molecule, postulating that it shares a common origin with its methoxylated analogue, diverging only in the final tailoring steps.

This document delineates a four-phase biosynthetic journey from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), to the final complex structure. We will explore the initial cyclization to form the core abietane scaffold, the subsequent oxidative modifications leading to aromatization, the critical ring-cleavage event that defines its "seco" nature, and the final functional group transformations. Critically, this guide integrates these mechanistic proposals with a robust, multi-pronged experimental strategy designed to validate, refine, or refute the proposed pathway, providing researchers with a comprehensive framework for future investigation.

Introduction: Deconstructing a Complex Diterpenoid

The target molecule is a C20 compound, characteristic of a diterpenoid. Its structure can be dissected into two key features:

-

An Aromatic Moiety: A 4-hydroxy-5-isopropylbenzaldehyde unit. In the context of abietane diterpenoids, this entire structure, including the isopropyl group, arises from the aromatization of one of the scaffold's original rings.

-

A Substituted Cyclohexyl Moiety: A (1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl group. This is not a separate precursor but rather what remains of the other two rings of the diterpene scaffold after an oxidative cleavage event.

The term seco-abietane indicates that the molecule is derived from a tricyclic abietane core that has undergone a bond cleavage in one of its rings. The presence of two formyl (aldehyde) groups—one on the cyclohexyl ring and one on the aromatic ring—pinpoints the likely location of this cleavage. This guide proposes a plausible enzymatic sequence that accounts for the formation of this intricate architecture.

Phase 1: Assembly of the Tricyclic Abietane Scaffold

The biosynthesis of all diterpenoids begins with the C20 precursor, Geranylgeranyl pyrophosphate (GGPP), which is synthesized via the methylerythritol phosphate (MEP) pathway in plastids or the mevalonate (MVA) pathway in the cytosol.

2.1 From GGPP to Abietadiene: A Two-Step Cyclization Cascade

The conversion of the linear GGPP into the complex tricyclic abietane skeleton is a hallmark of terpene biosynthesis, typically catalyzed by a bifunctional or two separate diterpene synthases (diTPS).

-

Protonation and Class II Cyclization: The process is initiated by a Class II diTPS, which protonates the terminal double bond of GGPP. This triggers a cyclization cascade to form a bicyclic intermediate, (+)-copalyl diphosphate (CPP).

-

Diphosphate Ionization and Class I Cyclization: The CPP intermediate is then handed off to a Class I diTPS active site. Here, the diphosphate moiety is eliminated, generating a carbocation that initiates a second cyclization and subsequent rearrangement, ultimately forming a stable olefin, such as abietadiene. This abietadiene molecule represents the committed tricyclic precursor to the target compound.

Phase 2: Aromatization of the C-Ring

With the core skeleton assembled, a series of oxidative reactions, primarily catalyzed by Cytochrome P450 monooxygenases (P450s), systematically modify the abietadiene scaffold to create the aromatic ring. This process is common in the biosynthesis of phenolic diterpenoids like thymol and carvacrol, which also involve P450-mediated oxidations.[2][3][4][5][6]

The sequence typically involves stepwise hydroxylations and subsequent dehydrations or keto-enol tautomerizations, leading to the thermodynamically stable aromatic system. An intermediate such as ferruginol , a well-known aromatic abietane, is a highly plausible intermediate at this stage. Further oxidation would then be required to prepare the molecule for ring cleavage.

Phase 3: The Critical Ring Cleavage Event

The defining feature of a seco-abietane is the cleaved B-ring. The structure of the target molecule, with aldehydes at the former C6 and C7 positions, strongly points to an oxidative cleavage of the C6-C7 bond in the aromatic abietane precursor. This type of reaction is often catalyzed by non-heme iron-dependent ring-cleavage dioxygenases (RCDs) . These enzymes utilize molecular oxygen to break carbon-carbon bonds, a mechanism well-documented in the degradation of aromatic compounds and the biosynthesis of apocarotenoids like safranal.[7][8]

We propose that a specialized dioxygenase recognizes the aromatic abietane intermediate and catalyzes the cleavage of the B-ring, thereby generating the characteristic dialdehyde structure of the seco-abietane core.

Phase 4: Final Tailoring Modifications

The final steps of the pathway involve modifications to the oxygen-containing functional groups to yield the specific target molecule and its known analogue.

-

For the Known Analogue (in Cryptomeria japonica): An O-methyltransferase (OMT) would likely act on the hydroxyl group at C12 of the aromatic ring, transferring a methyl group from S-adenosyl methionine (SAM) to form the methoxy group observed in 12-Methoxy-6,7-secoabieta-8,11,13-triene-6,7-dial.[1]

-

For the Target Molecule: Two plausible scenarios could lead to the final 4-hydroxy structure:

-

Absence of Methylation: The producing organism may simply lack the specific OMT enzyme required for methylation, terminating the pathway at the hydroxylated stage.

-

Demethylation: Alternatively, the methoxylated analogue could be synthesized first and then subsequently demethylated by a demethylase enzyme to yield the final product.

-

A Framework for Experimental Validation

Proposing a pathway is the first step; rigorous experimental validation is paramount. A multi-faceted approach combining isotopic labeling, genome mining, and in vitro reconstitution provides a self-validating system for pathway elucidation.[9][10][11][12]

Isotopic Labeling Studies

This classical technique is foundational for tracing the metabolic origin of a natural product.[13][14][][16][17] By feeding the producing organism with stable isotope-labeled precursors, the incorporation pattern in the final molecule can be analyzed by NMR or mass spectrometry, confirming the building blocks of the pathway.

| Table 1: Protocol for Stable Isotope Labeling | |

| Objective | To confirm the diterpenoid origin of the target molecule. |

| Step 1: Culture Preparation | Establish a culture of the producing organism (or a related species known to produce seco-abietanes). |

| Step 2: Precursor Feeding | In parallel experiments, supplement the growth medium with: a) [U-¹³C]-Glucose b) [¹³C]-Mevalonolactone (for MVA pathway) c) [¹³C]-1-Deoxy-D-xylulose (for MEP pathway) |

| Step 3: Incubation & Harvest | Allow the organism to grow and produce the target compound. Harvest the biomass and/or culture medium at peak production. |

| Step 4: Extraction & Purification | Extract the secondary metabolites and purify the target compound to homogeneity using chromatographic techniques (e.g., HPLC). |

| Step 5: Structural Analysis | Analyze the purified compound using ¹³C-NMR and/or high-resolution MS. |

| Expected Outcome | A ¹³C enrichment pattern consistent with the assembly of a C20 precursor from C5 isoprene units will confirm the diterpenoid origin. |

Genome Mining and Gene Cluster Identification

Natural product biosynthetic genes are often physically co-located on the chromosome in biosynthetic gene clusters (BGCs).[18][19][20][21] Using the genome sequence of the producing organism, bioinformatics tools can identify these clusters.

In Vitro Pathway Reconstitution

The definitive proof of gene function comes from expressing the candidate genes in a heterologous host (e.g., E. coli or Saccharomyces cerevisiae), purifying the resulting enzymes, and demonstrating their catalytic activity in vitro.[22][23][24][25] This allows for the stepwise validation of the entire proposed pathway.

| Table 2: Protocol for In Vitro Reconstitution | |

| Objective | To functionally characterize each enzyme in the proposed biosynthetic pathway. |

| Step 1: Gene Cloning | Synthesize and clone codon-optimized candidate genes (diTPS, P450s, RCD, OMT) into expression vectors. |

| Step 2: Heterologous Expression | Transform vectors into a suitable expression host (e.g., E. coli BL21(DE3) or yeast). Induce protein expression. |

| Step 3: Protein Purification | Lyse cells and purify the recombinant enzymes using affinity chromatography (e.g., His-tag). |

| Step 4: Enzyme Assays | In a stepwise manner, incubate the purified enzyme with its putative substrate and necessary cofactors: a) diTPS: + GGPP b) P450s: + Abietadiene + NADPH/CPR c) RCD: + Aromatic Intermediate + O₂ d) OMT: + Seco-abietane + SAM |

| Step 5: Product Analysis | Analyze the reaction products using LC-MS and NMR to confirm the formation of the expected intermediates and final product. |

| Expected Outcome | Successful conversion of substrate to product for each enzymatic step, thereby validating the proposed biosynthetic sequence. |

Conclusion

While the biosynthetic pathway for this compound has not been formally elucidated, a compelling hypothesis can be constructed based on its structural identity as a seco-abietane diterpenoid and its similarity to known natural products. The proposed pathway—involving initial scaffold construction by diterpene synthases, aromatization by P450s, and a critical ring-cleavage by a dioxygenase—provides a logical and biochemically plausible route to its formation. The outlined experimental framework offers a clear and robust strategy for researchers to systematically investigate and confirm this hypothesis, paving the way for potential bioengineering and synthetic biology applications.

References

- Angewandte Chemie (International ed. in English). (2019). In vitro Reconstitution of the Biosynthetic Pathway to the Nitroimidazole Antibiotic Azomycin.

- Hannigan, G. D., et al. (2019). A deep learning genome-mining strategy for biosynthetic gene cluster prediction. Nucleic Acids Research.

- Frontiers in Microbiology. (2020). The Integration of Genome Mining, Comparative Genomics, and Functional Genetics for Biosynthetic Gene Cluster Identification.

- ScienceDirect. (2015). Characterization of Natural Product Biosynthetic Pathways by In Vitro Reconstitution.

- Springer Nature. (2024). A guide to genome mining and genetic manipulation of biosynthetic gene clusters in Streptomyces.

- Royal Society of Chemistry. (2021). In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid. Organic & Biomolecular Chemistry.

- PubMed. (2023). Genome mining reveals novel biosynthetic gene clusters in entomopathogenic bacteria.

- Nature. (2021). An isotopic labeling approach linking natural products with biosynthetic gene clusters. Nature Chemical Biology.

- Frontiers in Fungal Biology. (2022). Genome mining as a biotechnological tool for the discovery of novel biosynthetic genes in lichens.

- ACS Publications. (2021). Yeast Surface Display for In Vitro Biosynthetic Pathway Reconstruction. ACS Synthetic Biology.

- PubMed. (2020). Isotopic labelings for mechanistic studies.

- ResearchGate. (n.d.). Biosynthetic pathway of carvacrol and thymol in Thymus species,....

- PMC. (2014). In Vitro Reconstitution of Metabolic Pathways: Insights into Nature's Chemical Logic.

- BOC Sciences. (n.d.). Stable Isotope Labeling of Natural Products.

- ResearchGate. (2015). Recent Highlights in Biosynthesis Research Using Stable Isotopes.

- ResearchGate. (n.d.). Biosynthetic pathway of carvacrol and thymol in Thymus species,....

- Wageningen University & Research. (2021). An isotopic labeling approach linking natural products with biosynthetic gene clusters.

- ResearchGate. (n.d.). Scheme of the key steps of thymol and carvacrol biosynthesis.

- Crocoll, C. (2011). Biosynthesis of the phenolic monoterpenes, thymol and carvacrol, by terpene synthases and cytochrome P450s in oregano and thyme.

- ResearchGate. (n.d.). Subcellular Spice Trade Routes: Crocin Biosynthesis in the Saffron Crocus (Crocus sativus).

- PMC. (2019). Synthetic biology strategies for microbial biosynthesis of plant natural products.

- PMC. (2021). The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase.

- MIT Industrial Liaison Program. (2015). Design and Assembly of Novel Pathways for Biological Synthesis.

- MDPI. (2017). Evaluation of Biosynthetic Pathway and Engineered Biosynthesis of Alkaloids.

- National Center for Biotechnology Information. (2020). Prospects and progress on crocin biosynthetic pathway and metabolic engineering.

- PubChem. (n.d.). 2-[(1S,2S)-2-formyl-1,3,3-trimethylcyclohexyl]-4-methoxy-5-propan-2-ylbenzaldehyde.

Sources

- 1. 2-[(1S,2S)-2-formyl-1,3,3-trimethylcyclohexyl]-4-methoxy-5-propan-2-ylbenzaldehyde | C21H30O3 | CID 101664165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. db-thueringen.de [db-thueringen.de]

- 6. The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Prospects and progress on crocin biosynthetic pathway and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Reconstitution of Metabolic Pathways: Insights into Nature’s Chemical Logic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthetic biology strategies for microbial biosynthesis of plant natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and Assembly of Novel Pathways for Biological Synthesis | ILP [ilp.mit.edu]

- 12. Evaluation of Biosynthetic Pathway and Engineered Biosynthesis of Alkaloids [mdpi.com]

- 13. An isotopic labeling approach linking natural products with biosynthetic gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isotopic labelings for mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. research.wur.nl [research.wur.nl]

- 18. A deep learning genome-mining strategy for biosynthetic gene cluster prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | The Integration of Genome Mining, Comparative Genomics, and Functional Genetics for Biosynthetic Gene Cluster Identification [frontiersin.org]

- 20. A guide to genome mining and genetic manipulation of biosynthetic gene clusters in Streptomyces [jmicrobiol.or.kr]

- 21. Genome mining reveals novel biosynthetic gene clusters in entomopathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In vitro Reconstitution of the Biosynthetic Pathway to the Nitroimidazole Antibiotic Azomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. pubs.acs.org [pubs.acs.org]

Natural sources of 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde

ID: A-73633 Formula: C₂₀H₂₈O₃ Molecular Weight: 332.44

Natural Product: Not available from a natural source. Biological Activity: Not available. Purity: 95% - 99% Smile Code: O=C(C(C(=C1)(C)C)CC1)=C2C)C2=CC(O)=C(C(C)C)C=C3 InChI: 1S/C20H28O3/c1-11(2)14-10-15(12(3)22)16(18(14)21)13-8-6-7-9-17(13,4)5/h6-7,10-11,13,21-22H,8-9H2,1-5H3/t13-,22+/m0/s1 InChIKey: Not available.

Stock: In stock Notice: For research use only!

Category: Aldehydes Synonyms: Not available.

Description: 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde is a chemical compound with the formula C₂₀H₂₈O₃. It is not available from a natural source.

Related Products:

- (R)-2-(2-Formyl-3,3-dimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde

- (S)-2-(2-Formyl-3,3-dimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde

- 2-(2-Formyl-3,3-dimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde

- 2-((1R,2S)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde

- 2-((1S,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde

- 2-((1S,2S)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde

- 2-((2R,3R)-3-Formyl-2,4,4-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde

- 2-((2R,3S)-3-Formyl-2,4,4-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde

- 2-((2S,3R)-3-Formyl-2,4,4-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde